Indoramina clorhidrato

Descripción general

Descripción

El hidrocloruro de indoramina es un agente antiadrenérgico piperidínico utilizado principalmente como antagonista selectivo de los receptores alfa-1. Es conocido por su capacidad para controlar la hipertensión y la hiperplasia prostática benigna al relajar las paredes de los vasos sanguíneos y los músculos alrededor de la vejiga y la próstata .

Aplicaciones Científicas De Investigación

El hidrocloruro de indoramina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los antagonistas de los receptores alfa-1.

Biología: Investigado por sus efectos en las vías de señalización celular.

Medicina: Se utiliza principalmente para tratar la hipertensión y la hiperplasia prostática benigna.

Industria: Se utiliza en el desarrollo de productos farmacéuticos dirigidos a los receptores alfa-1.

Mecanismo De Acción

El hidrocloruro de indoramina ejerce sus efectos inhibiendo selectivamente y de forma competitiva los receptores alfa-1 posinápticos. Esta inhibición conduce a la relajación del músculo liso vascular, lo que da como resultado una disminución de la resistencia periférica y la presión arterial. En la próstata, relaja el músculo hiperplásico, mejorando el flujo urinario .

Análisis Bioquímico

Biochemical Properties

Indoramin Hydrochloride is a selective alpha-1 adrenoceptor antagonist . This means it interacts with alpha-1 adrenoceptors, proteins that play a crucial role in the sympathetic nervous system. By blocking these receptors, Indoramin Hydrochloride can inhibit the biochemical reactions that these proteins are involved in .

Cellular Effects

As an alpha-1 adrenoceptor antagonist, Indoramin Hydrochloride can influence cell function by modulating cell signaling pathways associated with these receptors . This can have an impact on gene expression and cellular metabolism, particularly in cells that have a high density of alpha-1 adrenoceptors .

Molecular Mechanism

Indoramin Hydrochloride exerts its effects at the molecular level by binding to alpha-1 adrenoceptors and inhibiting their activity . This can lead to changes in gene expression and cellular metabolism, as these receptors are involved in a variety of signaling pathways .

Temporal Effects in Laboratory Settings

The effects of Indoramin Hydrochloride can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Indoramin Hydrochloride can vary with different dosages in animal models

Metabolic Pathways

Indoramin Hydrochloride is involved in metabolic pathways related to the metabolism of alpha-1 adrenoceptors

Métodos De Preparación

El hidrocloruro de indoramina se sintetiza comúnmente a partir del triptopol. La ruta de síntesis implica la alquilación de 4-benzamidopiridina con un compuesto de bromoetilo derivado del triptopol, lo que da como resultado una sal de piridinio cuaternaria. Este intermedio se hidrogena luego utilizando un catalizador de níquel Raney para producir indoramina . Los métodos de producción industrial siguen rutas de síntesis similares, asegurando la pureza y eficacia del compuesto.

Análisis De Reacciones Químicas

El hidrocloruro de indoramina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede facilitar utilizando agentes oxidantes como el permanganato de potasio.

Reducción: Las reacciones de reducción a menudo implican hidrogenación, como se ve en su síntesis.

Comparación Con Compuestos Similares

El hidrocloruro de indoramina es único debido a su acción específica en los receptores alfa-1 sin causar taquicardia refleja. Compuestos similares incluyen:

Prazosina: Otro antagonista del receptor alfa-1 utilizado para la hipertensión y la hiperplasia prostática benigna.

Metildopa: Se utiliza para la hipertensión pero tiene un mecanismo de acción diferente.

Propranolol: Un betabloqueante utilizado para la hipertensión y otras afecciones cardiovasculares.

El hidrocloruro de indoramina destaca por su acción depresora miocárdica directa y su capacidad para controlar la presión arterial sin taquicardia refleja significativa .

Propiedades

IUPAC Name |

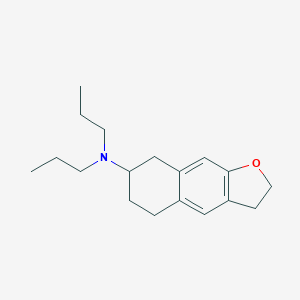

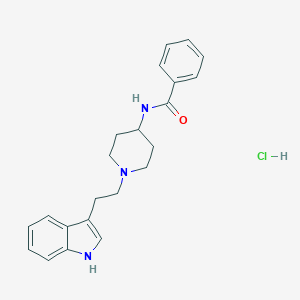

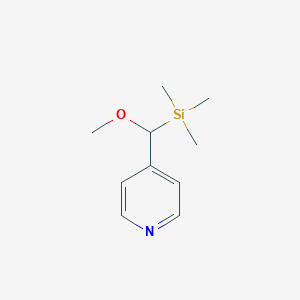

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O.ClH/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21;/h1-9,16,19,23H,10-15H2,(H,24,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJSFHAKSSWOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046504 | |

| Record name | Indoramin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38821-52-2 | |

| Record name | Benzamide, N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38821-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoramin hydrochloride [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoramin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDORAMIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0Z3K8W92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Indoramin hydrochloride?

A1: Indoramin hydrochloride functions as a competitive α1-adrenoceptor antagonist. [, , , ] This means it binds to α1-adrenoceptors, primarily those found in vascular smooth muscle, and prevents the binding of endogenous agonists like norepinephrine. This inhibition leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure. [, , , ]

Q2: How does Indoramin hydrochloride impact renal function in hypertensive individuals?

A2: Studies show that short-term treatment with Indoramin hydrochloride can lead to a significant increase in glomerular filtration rate and effective renal plasma flow, accompanied by a decrease in renal vascular resistance. [] This suggests that the drug may improve renal hemodynamics in hypertensive patients.

Q3: Does Indoramin hydrochloride demonstrate any anti-arrhythmic properties?

A3: Yes, Indoramin hydrochloride has shown efficacy in reversing severe myocardial conduction disorders and ventricular fibrillation induced by hypothermia in experimental settings. [] It also exhibits protective effects against electrically-induced ventricular fibrillation. [] These anti-arrhythmic properties are thought to stem from its α-adrenoceptor blocking and membrane stabilizing actions. []

Q4: Are there any notable effects of Indoramin hydrochloride on peripheral blood flow?

A4: Indoramin hydrochloride has been observed to induce an increase in skin blood flow, particularly to the extremities. [] This effect is likely due to its α-adrenoceptor blocking action on receptors controlling blood flow in these areas. []

Q5: Does Indoramin hydrochloride interact with other receptor systems besides α-adrenoceptors?

A5: While primarily an α1-adrenoceptor antagonist, Indoramin hydrochloride exhibits some affinity for other receptors. For instance, it demonstrates potent antihistamine action, satisfying the criteria for competitive antagonism. [] It also antagonizes 5-hydroxytryptamine (serotonin) on the rat isolated fundus and ileum. [] Notably, it lacks significant β-adrenoceptor blocking or anticholinergic activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)

![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)

![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)